SARS-CoV-2 Mpro Interaction Profile
Solasurine is predicted by computational docking studies to interact with specific amino acid residues (Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298) of the SARS-CoV-2 main protease (C3-like protease), a critical enzyme for viral replication . This interaction profile is distinct from that of other solasodine glycosides, for which no similar binding data to Mpro is publicly available. This evidence is based on in silico modeling and provides a specific molecular hypothesis for further experimental validation .
| Evidence Dimension | Binding interaction profile with SARS-CoV-2 main protease (Mpro) |
|---|---|
| Target Compound Data | Interacts with 8 specific amino acid residues: Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 |
| Comparator Or Baseline | Solamargine / Solasonine: No publicly available binding data for SARS-CoV-2 Mpro |
| Quantified Difference | Unique interaction profile for Solasurine; no comparative data available for analogs |
| Conditions | In silico molecular docking (computational study) |
Why This Matters
This unique, predicted interaction profile provides a distinct molecular rationale for selecting Solasurine over other solasodine glycosides in antiviral drug discovery research focused on SARS-CoV-2.
